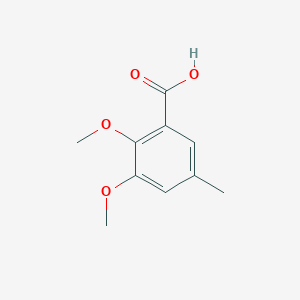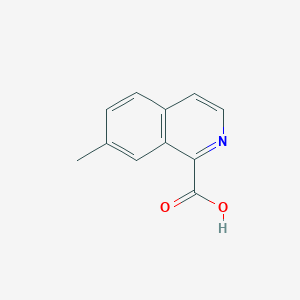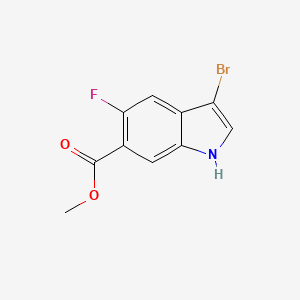
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide is a compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol. This compound is known for its utility in organic synthesis and is characterized by its two benzyl groups attached to the nitrogen atoms of the cyclopentane ring, which also bears two carboxamide groups.
Vorbereitungsmethoden
The synthesis of 1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide typically involves the reaction of cyclopentane-1,2-dicarboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include:
- Solvent: Dichloromethane or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles such as halides or alkoxides can replace the benzyl groups.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Nucleophiles: Halides, alkoxides
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: This compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Material Science: It can be utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and the cyclopentane ring provide a unique structural framework that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide can be compared with other similar compounds, such as:
1-N,2-N-Dibenzylcyclohexane-1,2-dicarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and interactions.
1-N,2-N-Dibenzylbenzene-1,2-dicarboxamide: The presence of a benzene ring instead of a cyclopentane ring can lead to different chemical properties and applications.
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxylic acid:
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide |
InChI |
InChI=1S/C21H24N2O2/c24-20(22-14-16-8-3-1-4-9-16)18-12-7-13-19(18)21(25)23-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
NTYWXBVIPCLOIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)

![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
